molecular formula C10H14BrClN2O2S B1603410 1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride CAS No. 864759-56-8

1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride

Cat. No. B1603410
M. Wt: 341.65 g/mol
InChI Key: UETXYKQXOZWIKZ-UHFFFAOYSA-N
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Description

“1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C10H14BrClN2O2S . It has an average mass of 341.652 Da and a monoisotopic mass of 339.964783 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride” is represented by the formula C10H14BrClN2O2S . The exact mass of the compound is 303.988098 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride” include a density of 1.5±0.1 g/cm3, a boiling point of 427.5±55.0 °C at 760 mmHg, and a flash point of 212.4±31.5 °C . The compound has a LogP value of 1.64, indicating its lipophilicity .

Scientific Research Applications

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

In terms of synthetic methods, one approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported . This method includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Another method developed at Lundbeck involved the Buchwald–Hartwig addition of N-Boc-piperazine to (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection .

  • Pharmaceuticals

    • Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
    • Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Synthetic Chemistry

    • The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
    • Piperazine is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
  • Kinase Inhibitors

    • Piperazine-containing compounds are often used as kinase inhibitors . Kinase inhibitors are important drugs in the treatment of cancer and inflammatory diseases .
  • Receptor Modulators

    • Piperazine derivatives are also used as receptor modulators . These compounds can modulate the activity of various receptors in the body, which can have therapeutic effects .
  • C–H Functionalization

    • Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .
  • Photocatalytic Synthesis

    • The methods for the synthesis of piperazine derivatives include photocatalytic synthesis . This method involves the use of light to accelerate a reaction which produces piperazine derivatives .

properties

IUPAC Name

1-(2-bromophenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETXYKQXOZWIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592214
Record name 1-(2-Bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Bromophenyl)sulfonyl)piperazine hydrochloride

CAS RN

864759-56-8
Record name 1-(2-Bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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